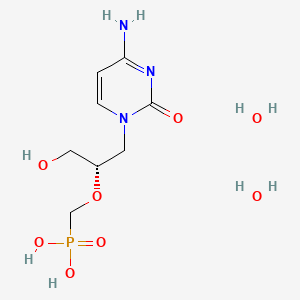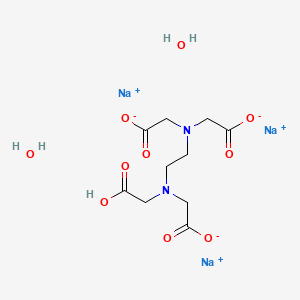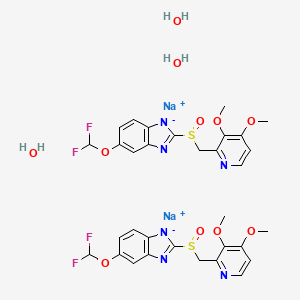![molecular formula C28H32Cl2F2N2O B1662549 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride CAS No. 67469-45-8](/img/structure/B1662549.png)
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
描述
GBR 13069 二盐酸盐是一种有效的多巴胺再摄取抑制剂,化学名称为 1-[2-[双(4-氟苯基)甲氧基]乙基]-4-(3-苯基-2-丙烯-1-基)哌嗪二盐酸盐。 它以其对多巴胺转运蛋白的高亲和性而闻名,使其成为神经药理学研究中的宝贵工具 。 该化合物分子量为 521.48,分子式为 C28H30F2N2O.2HCl 。
准备方法
GBR 13069 二盐酸盐的合成涉及多个步骤,从中间体的制备开始。合成路线通常包括以下步骤:
双(4-氟苯基)甲醇中间体的形成: 这是通过使 4-氟苯甲醛与合适的还原剂反应实现的。
醚化: 然后使双(4-氟苯基)甲醇与 2-氯乙胺反应,形成相应的醚。
哌嗪环的形成: 然后使醚与哌嗪反应,形成最终产物 1-[2-[双(4-氟苯基)甲氧基]乙基]-4-(3-苯基-2-丙烯-1-基)哌嗪。
二盐酸盐的形成: 最后一步涉及用盐酸处理游离碱将其转化为二盐酸盐。
GBR 13069 二盐酸盐的工业生产方法类似,但针对大规模合成进行了优化,确保了高收率和高纯度。
化学反应分析
GBR 13069 二盐酸盐会发生多种类型的化学反应:
氧化: 该化合物在特定条件下可以被氧化,导致形成各种氧化产物。
还原: 可以进行还原反应以修饰分子内的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂以及用于取代反应的亲电试剂。 形成的主要产物取决于所使用的具体反应条件和试剂 。
科学研究应用
GBR 13069 二盐酸盐具有广泛的科学研究应用:
作用机制
GBR 13069 二盐酸盐通过抑制多巴胺回收到突触前神经元中而发挥作用。这种抑制增加了突触间隙中多巴胺的浓度,增强了多巴胺能神经传递。该化合物以高亲和性与多巴胺转运蛋白结合,阻断了再摄取过程。 这种机制对于其在研究与多巴胺相关的功能和疾病中的应用至关重要 。
相似化合物的比较
GBR 13069 二盐酸盐属于一类被称为多巴胺再摄取抑制剂的化合物。类似的化合物包括:
GBR 12909: 另一种具有略微不同化学结构的有效多巴胺再摄取抑制剂。
GBR 12783: 以其选择性抑制多巴胺再摄取而闻名。
GBR 13098: 在结构和功能上与 GBR 13069 二盐酸盐类似,但具有不同的药代动力学性质。
属性
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-15,28H,16-22H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZWEYIIGLGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042569 | |
| Record name | GBR13069 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67469-45-8 | |
| Record name | GBR13069 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















